4-(1H-indol-3-yl)-N-methylbutan-1-amine
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Overview
Description
4-(1H-indol-3-yl)-N-methylbutan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is structurally characterized by an indole ring attached to a butan-1-amine chain with a methyl group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-methylbutan-1-amine typically involves the following steps:
Formation of Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of Butan-1-amine Chain: The indole ring is then reacted with a butan-1-amine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by the attachment of the butan-1-amine chain and subsequent methylation. The reaction conditions are optimized for high yield and purity, often involving the use of continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with hydrogenated indole rings.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
4-(1H-indol-3-yl)-N-methylbutan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but without the methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to its specific structural features, such as the methyl group on the nitrogen atom, which influences its chemical reactivity and biological activity .
Biological Activity
4-(1H-indol-3-yl)-N-methylbutan-1-amine, commonly referred to as a derivative of indole, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and antidepressant activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula: C12H16N2
- Molecular Weight: 188.27 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. Research indicates that compounds with indole moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated a series of indole-based derivatives, including those similar to this compound, against multidrug-resistant strains. The results demonstrated a minimal inhibitory concentration (MIC) ranging from 0.13 to 1.0 µg/mL for effective compounds, showcasing their potential as novel antimicrobial agents .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.25 | Staphylococcus aureus |
Compound B | 0.5 | Escherichia coli |
Compound C | 2.0 | MRSA |
Antidepressant Potential
The compound has also been studied for its antidepressant potential, particularly in relation to serotonin and dopamine transporters. Research indicates that derivatives of this compound can act as potent inhibitors of these transporters, which are critical in the modulation of mood and emotional responses.
Research Findings
A notable study synthesized various derivatives, including this compound, and assessed their binding affinities to dopamine and serotonin transporters. The findings revealed strong binding affinities (e.g., DAT: 3.83 nM; SERT: 0.815 nM), indicating significant potential for treating depressive disorders through dual-action mechanisms .
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and its interaction with microbial cell membranes.
Antimicrobial Mechanism
Indole derivatives are believed to disrupt microbial cell membranes, leading to increased permeability and subsequent cell death. This mechanism is particularly effective against resistant strains .
Antidepressant Mechanism
The compound's action on serotonin and dopamine transporters suggests that it may enhance serotonergic neurotransmission, which is crucial for mood regulation . This dual action could provide a therapeutic advantage in treating mood disorders.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-14-9-5-4-6-11-10-15-13-8-3-2-7-12(11)13/h2-3,7-8,10,14-15H,4-6,9H2,1H3 |
InChI Key |
VSRRRSPSWAPURT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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